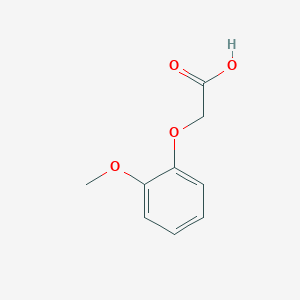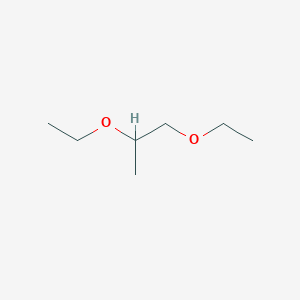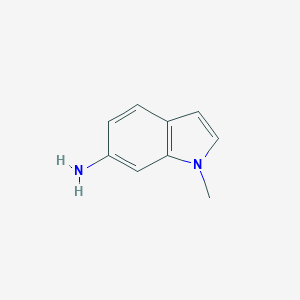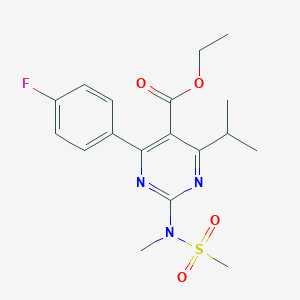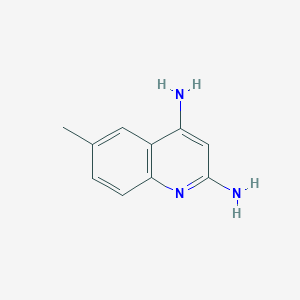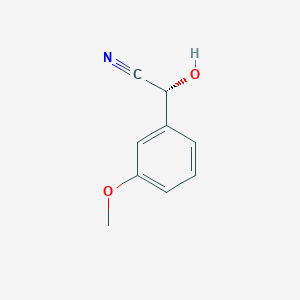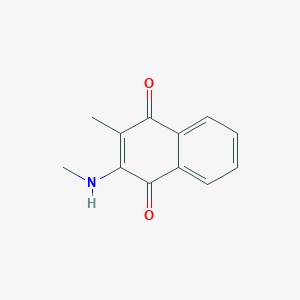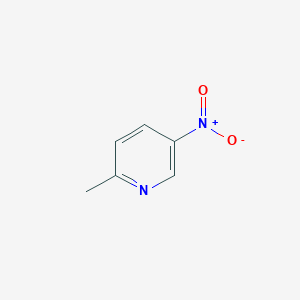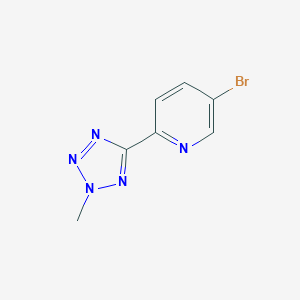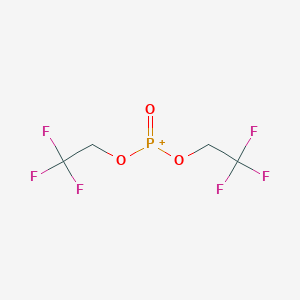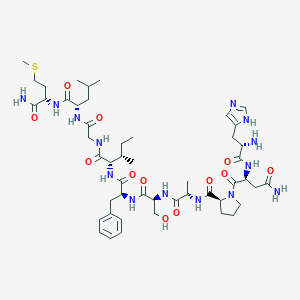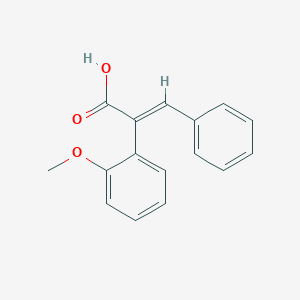![molecular formula C8H14FNO B155938 1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone CAS No. 136634-11-2](/img/structure/B155938.png)
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone, commonly known as CFI-400945, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including pancreatic, breast, and ovarian cancer.
Mécanisme D'action
CFI-400945 inhibits CHK1 by binding to the ATP-binding site of the protein. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. The inhibition of CHK1 also sensitizes cancer cells to DNA-damaging agents such as radiation and chemotherapy.
Effets Biochimiques Et Physiologiques
CFI-400945 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In preclinical studies, CFI-400945 has been shown to inhibit tumor growth in various types of cancer, including pancreatic, breast, and ovarian cancer. It has also been shown to enhance the efficacy of DNA-damaging agents in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CFI-400945 is its specificity for CHK1, which minimizes off-target effects and toxicity. However, the use of CFI-400945 in clinical trials is limited by its poor solubility and bioavailability. This can be overcome by using different formulations and delivery methods, such as nanoparticles and liposomes.
Orientations Futures
Further research is needed to optimize the formulation and delivery of CFI-400945 for clinical use. In addition, the combination of CFI-400945 with other DNA-damaging agents such as radiation and chemotherapy should be explored to enhance its therapeutic efficacy. The potential use of CFI-400945 in combination with immunotherapy should also be investigated. Finally, the identification of biomarkers that predict response to CFI-400945 will be critical for patient selection and personalized therapy.
Méthodes De Synthèse
The synthesis of CFI-400945 involves a multistep process that starts with the reaction of 2,5-dimethylpyrrolidine with ethyl 2-fluoroacetoacetate. This is followed by a series of chemical reactions, including hydrolysis, reduction, and acylation, to yield the final product. The purity and yield of CFI-400945 can be improved by using different purification techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
CFI-400945 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the checkpoint kinase 1 (CHK1) pathway. CHK1 is a protein kinase that plays a critical role in DNA damage response and cell cycle regulation. Inhibition of CHK1 leads to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.
Propriétés
Numéro CAS |
136634-11-2 |
|---|---|
Nom du produit |
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone |
Formule moléculaire |
C8H14FNO |
Poids moléculaire |
159.2 g/mol |
Nom IUPAC |
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone |
InChI |
InChI=1S/C8H14FNO/c1-6-3-4-7(2)10(6)8(11)5-9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
SXUIOIYEBFGOGA-RNFRBKRXSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](N1C(=O)CF)C |
SMILES |
CC1CCC(N1C(=O)CF)C |
SMILES canonique |
CC1CCC(N1C(=O)CF)C |
Synonymes |
Pyrrolidine, 1-(fluoroacetyl)-2,5-dimethyl-, (2R-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



